1-Benzoyl-3,5-bis(nonafluorobutyl)pyrazole

Vue d'ensemble

Description

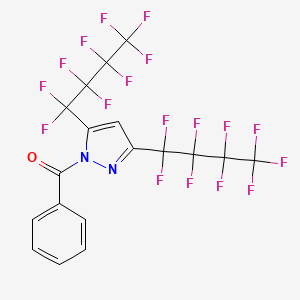

1-Benzoyl-3,5-bis(nonafluorobutyl)pyrazole is a chemical compound with the molecular formula C18H6F18N2O and a molecular weight of 608.22 . This compound is notable for its unique structure, which includes a pyrazole ring substituted with benzoyl and nonafluorobutyl groups. It is primarily used in biochemical research, particularly in the field of proteomics .

Méthodes De Préparation

The synthesis of 1-Benzoyl-3,5-bis(nonafluorobutyl)pyrazole typically involves the reaction of appropriate pyrazole derivatives with benzoyl chloride and nonafluorobutyl iodide under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Analyse Des Réactions Chimiques

1-Benzoyl-3,5-bis(nonafluorobutyl)pyrazole can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the benzoyl group to a hydroxyl group.

Substitution: The nonafluorobutyl groups can be substituted with other functional groups using nucleophilic substitution reactions.

Applications De Recherche Scientifique

Chemistry

1-Benzoyl-3,5-bis(nonafluorobutyl)pyrazole serves as a building block for synthesizing more complex fluorinated compounds. Its unique structure allows it to act as a precursor in the development of novel materials with enhanced properties.

Biology

Research indicates potential antimicrobial and antiviral properties of this compound. Its high degree of fluorination may enhance interactions with biological targets, making it a candidate for further investigation in drug development.

Medicine

In medicinal chemistry, this compound is explored for its potential in drug development. The unique structure may lead to improved pharmacokinetic properties , making it suitable for designing therapeutic agents with better efficacy and lower toxicity.

Industry

In industrial applications, this compound is utilized in developing advanced materials such as coatings and polymers . Its fluorinated nature contributes to enhanced chemical resistance and stability, making it valuable in various manufacturing processes.

Case Studies and Research Findings

- Antimicrobial Activity : A study investigated the antimicrobial effects of various pyrazole derivatives, including this compound. Results indicated significant activity against several bacterial strains, suggesting potential for development as an antimicrobial agent.

- Material Science Advancements : Research into the use of fluorinated compounds in coatings showed that incorporating this compound into polymer matrices improved chemical resistance significantly compared to non-fluorinated counterparts.

- Drug Development Insights : Preliminary studies on the pharmacokinetics of this compound indicated favorable absorption and distribution characteristics when tested in vitro, positioning it as a promising candidate for future drug formulations.

Mécanisme D'action

The mechanism of action of 1-Benzoyl-3,5-bis(nonafluorobutyl)pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoyl group can form hydrogen bonds or hydrophobic interactions with target proteins, while the nonafluorobutyl groups can enhance the compound’s stability and solubility. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparaison Avec Des Composés Similaires

1-Benzoyl-3,5-bis(nonafluorobutyl)pyrazole can be compared with other similar compounds, such as:

1-Benzoyl-3,5-diphenylpyrazole: This compound has phenyl groups instead of nonafluorobutyl groups, which affects its chemical properties and applications.

1-Benzoyl-3,5-bis(trifluoromethyl)pyrazole: The trifluoromethyl groups provide different electronic and steric effects compared to nonafluorobutyl groups, leading to variations in reactivity and stability.

1-Benzoyl-3,5-bis(tert-butyl)pyrazole: The tert-butyl groups offer different steric hindrance and hydrophobicity compared to nonafluorobutyl groups, influencing the compound’s behavior in chemical reactions.

This compound stands out due to its unique combination of benzoyl and nonafluorobutyl groups, which confer distinct chemical and physical properties, making it valuable for various research and industrial applications.

Activité Biologique

1-Benzoyl-3,5-bis(nonafluorobutyl)pyrazole is a fluorinated pyrazole derivative that has garnered attention for its unique chemical properties and potential biological activities. This compound is characterized by a benzoyl group and two nonafluorobutyl substituents, which enhance its lipophilicity and stability. The following sections provide an overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Chemical Formula: CHFNO

The presence of fluorinated groups in this compound contributes to its enhanced biological activity. The electron-withdrawing nature of these groups facilitates interactions with various biological targets, potentially leading to improved pharmacological effects.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The compound's mechanism can be summarized as follows:

- Hydrophobic Interactions: The nonafluorobutyl groups enhance the compound's hydrophobicity, allowing it to penetrate lipid membranes more effectively.

- Hydrogen Bonding: The benzoyl group can form hydrogen bonds with target proteins, modulating their activity.

- Enzyme Inhibition: Preliminary studies suggest that this compound may inhibit certain enzymes involved in critical biological pathways.

Antimicrobial Activity

Research indicates that fluorinated pyrazoles, including this compound, exhibit significant antimicrobial properties. In particular, studies have shown effectiveness against resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) due to enhanced interaction with bacterial cell membranes .

Anticancer Potential

Pyrazole derivatives have been extensively studied for their anticancer properties. For instance:

- A review highlighted various pyrazole-containing compounds demonstrating cytotoxic effects against multiple cancer cell lines .

- Specific derivatives have shown promising results in inhibiting cancer cell proliferation, with IC values indicating effective doses against lines such as MCF7 and NCI-H460 .

Case Study: Cytotoxicity Evaluation

| Compound | Cell Line | IC (µM) | Mechanism |

|---|---|---|---|

| Compound 1 | MCF7 | 3.79 | CDK2 inhibition |

| Compound 2 | Hep-2 | 3.25 | Cell cycle arrest |

| Compound 3 | A375 | 1.50 | Topoisomerase II inhibition |

This table summarizes findings from various studies evaluating the cytotoxic potential of pyrazole derivatives similar to this compound.

Research Findings

Recent research has explored the broader implications of pyrazoles in drug discovery:

- Anti-inflammatory Properties: Pyrazoles have been linked to anti-inflammatory effects, making them potential candidates for treating conditions like arthritis .

- Drug Development Applications: Their unique chemical properties allow them to be used as precursors in the synthesis of more complex pharmaceuticals .

- Proteomics Research: The compound is utilized in studying protein interactions and functions, contributing to advancements in proteomics .

Propriétés

IUPAC Name |

[3,5-bis(1,1,2,2,3,3,4,4,4-nonafluorobutyl)pyrazol-1-yl]-phenylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H6F18N2O/c19-11(20,13(23,24)15(27,28)17(31,32)33)8-6-9(38(37-8)10(39)7-4-2-1-3-5-7)12(21,22)14(25,26)16(29,30)18(34,35)36/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDCDZRZPEPWCJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)N2C(=CC(=N2)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H6F18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20371062 | |

| Record name | 1-Benzoyl-3,5-bis(nonafluorobutyl)pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20371062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

608.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

231630-89-0 | |

| Record name | 1-Benzoyl-3,5-bis(nonafluorobutyl)pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20371062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.